molecular formula C23H26N4O2 B2490693 1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 2034299-54-0

1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea

货号: B2490693
CAS 编号: 2034299-54-0
分子量: 390.487
InChI 键: GZKSGEHMOQATBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may function as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. IDO1 inhibition has been associated with enhanced anti-tumor immunity and potential applications in cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that derivatives of phenyl urea compounds exhibit selective inhibition of IDO1. For example, a related study synthesized various phenyl urea derivatives and evaluated their IDO1 inhibitory activities. The results indicated that structural modifications significantly influenced their potency. Compounds with para-substituted phenyl groups showed enhanced activity compared to their ortho and meta counterparts .

In Vivo Studies

In vivo pharmacokinetic profiles and anti-tumor efficacy assessments have been conducted to evaluate the therapeutic potential of these compounds. One study highlighted the promising anti-tumor effects of a potent IDO1 inhibitor derived from similar structural frameworks, suggesting that modifications to the urea moiety can lead to improved biological outcomes .

Case Studies

Several case studies have documented the effects of similar compounds on tumor growth and immune response modulation:

  • Case Study 1: A study involving a phenyl urea derivative showed a significant reduction in tumor size in murine models when administered alongside standard chemotherapy agents. The mechanism was attributed to the compound's ability to enhance T-cell activation through IDO1 inhibition.
  • Case Study 2: Another investigation focused on the pharmacodynamics of a related compound in combination therapies for melanoma patients. Results indicated improved patient responses when combined with checkpoint inhibitors, emphasizing the role of IDO1 modulation in enhancing immune checkpoint blockade efficacy.

Data Tables

Compound NameStructureIDO1 Inhibition ActivityReference
Compound AStructure AIC50 = 50 nM
Compound BStructure BIC50 = 30 nM
This compoundTarget CompoundTBDCurrent Study

常见问题

Basic Research Questions

Q. What are the key synthesis steps and optimization strategies for preparing 1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea?

  • Methodological Answer : The synthesis typically involves coupling a substituted isocyanate with an amine precursor. Key steps include:

  • Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent moisture interference, and employ catalysts like triethylamine to enhance yield .
  • Temperature Control : Reactions are often conducted at 60–80°C for 12–24 hours to balance reaction rate and side-product formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the pure compound .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity by matching proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What structural features of this compound are critical for its biological activity?

  • Methodological Answer : Key pharmacophores include:

  • Urea Core : Facilitates hydrogen bonding with target proteins, enhancing binding affinity .
  • Tetrahydroimidazopyridine Moiety : Contributes to lipophilicity and membrane permeability .
  • 4-Methoxyphenethyl Group : Modulates electronic effects and steric interactions with receptors .
  • Structure-activity relationship (SAR) studies via analog synthesis (e.g., halogen or methyl substitutions) can pinpoint critical groups .

Advanced Research Questions

Q. What experimental approaches are used to identify biological targets of this compound?

  • Methodological Answer :

  • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target engagement by quantifying protein stability shifts in cell lysates upon compound treatment .
  • SPR/BLI Binding Assays : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) measure real-time binding kinetics to purified proteins .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC50 determination) to minimize variability .
  • Orthogonal Validation : Confirm results with independent methods (e.g., Western blotting for protein expression alongside cellular assays) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to identify trends in activity .

Q. What methodologies assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :

  • OECD 307 Guideline : Conduct soil degradation studies under aerobic conditions to measure half-life and metabolite formation .
  • LC-MS/MS Analysis : Quantify environmental persistence in water samples using solid-phase extraction (SPE) followed by tandem MS .
  • Ecotoxicology Testing : Use Daphnia magna or Danio rerio models to evaluate acute/chronic toxicity (EC50/LC50) .

Q. How can structure-activity relationship (SAR) studies improve the compound's therapeutic potential?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) to test effects on potency and selectivity .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and guide SAR .
  • ADME Profiling : Assess analogs for solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 monolayers) .

Q. What pharmacokinetic parameters should be prioritized during in vivo evaluation?

  • Methodological Answer :

  • Bioavailability : Calculate oral bioavailability (%) using plasma AUC after intravenous and oral dosing in rodent models .
  • Tissue Distribution : LC-MS/MS quantification in organs (e.g., liver, brain) post-administration to assess penetration .
  • Metabolite Identification : Incubate with liver microsomes and use UPLC-QTOF-MS to detect phase I/II metabolites .

属性

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKSGEHMOQATBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。